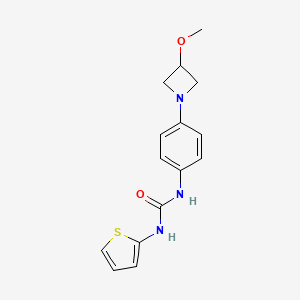

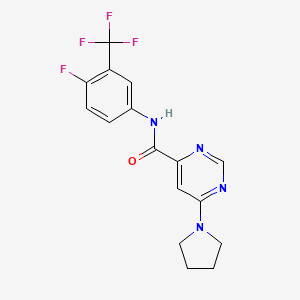

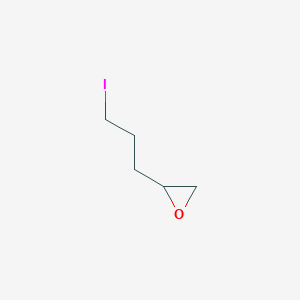

![molecular formula C7H9IO2 B2607678 6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one CAS No. 1781093-12-6](/img/structure/B2607678.png)

6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Angular Spirocyclic Azetidines : Guerot et al. (2011) report the synthesis of novel angular azaspiro[3.3]heptanes, including methods for creating functionalized derivatives. These compounds are useful in drug discovery and can be synthesized individually or as part of a library (Guerot, Tchitchanov, Knust, & Carreira, 2011).

Biologically Active Compounds

- Insect Repellent : Smolanoff et al. (1975) isolated a nitrogen-containing terpene, polyzonimine, from a milliped's defensive secretion. This compound, related to the spiroheptane structure, acts as an insect repellent and topical irritant to insects (Smolanoff, Kluge, Meinwald, McPhail, Miller, Hicks, & Eisner, 1975).

Pharmaceutical Research

- Antibacterial Drugs : Odagiri et al. (2013) designed and synthesized novel 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl quinolines with potent antibacterial activity against respiratory pathogens. This research highlights the potential of spirocyclic compounds in the development of new antibiotics (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).

Chemical Synthesis Techniques

- Regioselective Cycloaddition : Molchanov and Tran (2013) achieved highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with specific substrates to obtain methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This illustrates a method for creating specific spirocyclic structures (Molchanov & Tran, 2013).

Material Science

- Spirocyclic Ligands in Coordination Chemistry : Petrukhina et al. (2005) explored chalcogen-containing spirocycles as ligands in coordination reactions with transition metal complexes. This research demonstrates the potential application of spirocyclic compounds in materials science (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).

Propiedades

IUPAC Name |

6-(iodomethyl)-5-oxaspiro[2.4]heptan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO2/c8-4-5-3-7(1-2-7)6(9)10-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSUTPLVEXFOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(OC2=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

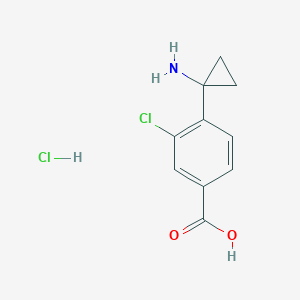

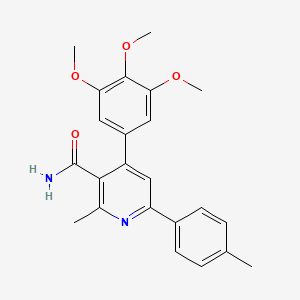

![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)

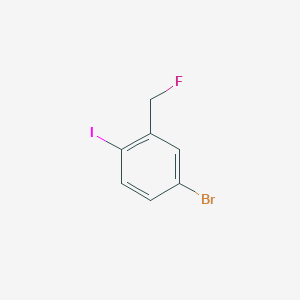

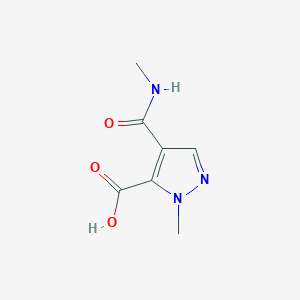

![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)

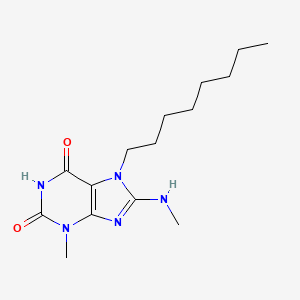

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)

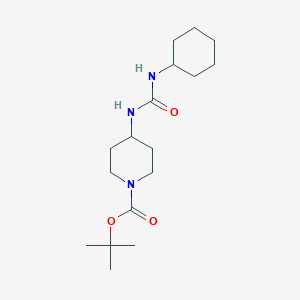

![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)